Uric acid
Overview
Description
Uric acid is a heterocyclic compound composed of carbon, nitrogen, oxygen, and hydrogen, with the chemical formula C₅H₄N₄O₃. It is a product of the metabolic breakdown of purine nucleotides and is a normal component of urine. High concentrations of this compound in the blood can lead to medical conditions like gout and kidney stones .
Mechanism of Action
- Role : Normally, a small amount of uric acid is present in the body. However, excessive levels in the blood (hyperuricemia) can lead to conditions like gout and kidney stone formation .
- Early human studies also support its neuroprotective effects, with decreased lipid peroxidation observed in both cortex and subcortex areas. No significant toxicities have been reported .
- The affected pathways include those related to oxidative stress and antioxidant defense mechanisms .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Uric acid plays a significant role in biochemical reactions, particularly in the catabolism of purines. The enzyme xanthine oxidase catalyzes the formation of this compound from xanthine and hypoxanthine. Xanthine oxidase is a large enzyme whose active site consists of the metal molybdenum bound to sulfur and oxygen .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to regulate intracellular signaling pathways and gene expression. Elevated levels of this compound can lead to the production of reactive oxygen species (ROS), which can cause oxidative stress and inflammation within cells . This can result in cellular dysfunction, particularly in pancreatic β-cells, where this compound can decrease glucose-stimulated insulin secretion and cause cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit enzymes, such as xanthine oxidase, thereby regulating the production of this compound itself . This compound can also activate signaling pathways, such as the TLR4-NLRP3 inflammasome and PI3K/Akt pathways, leading to increased expression of transport proteins like ABCG2 . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that elevated serum this compound levels are associated with metabolic syndrome and other health conditions . Over time, this compound can degrade and lose stability, which can impact its long-term effects on cellular function. In vitro and in vivo studies have observed that prolonged exposure to high levels of this compound can lead to chronic inflammation and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have been shown to induce oxidative stress and inflammation, leading to cellular dysfunction and damage . In rodent models of ischemic stroke, this compound has been found to reduce infarct size and improve blood-brain barrier integrity at certain dosages . Excessive doses can lead to toxic effects and exacerbate conditions such as gout and kidney disease .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily the catabolism of purines. It is produced from xanthine and hypoxanthine through the action of xanthine oxidase . This compound can also be further metabolized to allantoin in most mammals via the enzyme uricase, although humans lack this enzyme . The balance between production and excretion of this compound is crucial for maintaining its levels in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various transporters and binding proteins. Key transporters include URAT1, GLUT9, and ABCG2, which are involved in the reabsorption and excretion of this compound . These transporters help maintain this compound homeostasis by regulating its levels in the blood and tissues . This compound can accumulate in joints and kidneys, leading to conditions such as gout and kidney stones .
Subcellular Localization
The subcellular localization of this compound and its associated enzymes can impact its activity and function. In amphibian liver and kidney cells, urate oxidase is localized in peroxisomes, while allantoinase is found in mitochondria . In human intestinal cells, this compound can alter the localization of transport proteins like ABCG2, facilitating their translocation to the plasma membrane . These localization patterns are crucial for the proper metabolism and excretion of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Uric acid can be synthesized by melting urea with glycine, a method first developed by the Ukrainian chemist Ivan Horbaczewski in 1882 . Another approach involves the use of ammonium hydroxide to dissolve this compound, which is otherwise virtually insoluble in water or common organic solvents . The preparation of this compound standard solutions often involves dissolving it in a basic solution such as aqueous solutions of lithium carbonate, potassium hydroxide, sodium hydroxide, or ammonium hydroxide .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from biological sources, such as urine or tissue samples, followed by purification processes. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used techniques for the analysis and quantification of this compound in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Uric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the murexide test, where this compound reacts with dilute nitric acid followed by the addition of ammonia, producing a purple coloration due to the formation of ammonium purpurate or murexide .
Common Reagents and Conditions:
Reduction: this compound acts as a reducing agent and can donate electrons in various chemical reactions.
Substitution: this compound can undergo substitution reactions with different chemical groups under specific conditions.
Major Products:
Scientific Research Applications
Uric acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Urea: A nitrogenous waste product formed in the liver and excreted in urine.
Ammonia: A toxic nitrogenous waste that is converted to urea or uric acid in different organisms.
Guanine: A purine derivative similar to this compound, found in nucleic acids.
Uniqueness of this compound: this compound is unique in its role as both a waste product and an antioxidant. Its ability to act as a reducing agent and protect against oxidative stress sets it apart from other nitrogenous waste products like urea and ammonia . Additionally, this compound’s involvement in medical conditions such as gout and its use in various scientific applications highlight its distinct properties and significance .
Properties
IUPAC Name |
7,9-dihydro-3H-purine-2,6,8-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHOTFFKMJEONL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042508 | |
Record name | Uric acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3042508 | |
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Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid | |
Record name | Uric acid | |
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Record name | Uric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |
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Solubility |
0.06 mg/mL | |
Record name | Uric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08844 | |
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Record name | Uric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
The exact mechanism of action for uric acid's antioxidant effects have not yet been elucidated. | |
Record name | Uric acid | |
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URL | https://www.drugbank.ca/drugs/DB08844 | |
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CAS No. |
69-93-2 | |
Record name | Uric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69-93-2 | |
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Record name | Uric Acid | |
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Record name | Uric acid | |
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Record name | uric acid | |
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Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro- | |
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Record name | Uric acid | |
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Record name | Uric acid | |
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Record name | URIC ACID | |
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Record name | Uric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Greater than 300 °C, > 300 °C | |
Record name | Uric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08844 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Uric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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